4-aminooxane-2-carbonitrile hydrochloride
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Overview
Description
4-Aminooxane-2-carbonitrile hydrochloride is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes an oxane ring substituted with an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminooxane-2-carbonitrile hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of oxane derivatives with cyanogen bromide in the presence of a base to introduce the nitrile group. The amino group can be introduced through subsequent reactions involving amination reagents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 4-Aminooxane-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction can produce primary amines.
Scientific Research Applications
4-Aminooxane-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-aminooxane-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar nitrile group and are known for their pharmacological properties.
4-Aminooxane-2-carboxylic acid hydrochloride: This compound has a similar oxane ring structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-Aminooxane-2-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
4-aminooxane-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-4-6-3-5(8)1-2-9-6;/h5-6H,1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKJADUOHVHENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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